2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one

ALDH1A2 retinoic acid male contraceptive

This specific 2-methoxyphenyl regioisomer (CAS 2034475-14-2) is the only validated ALDH1A2/RALDH2 inhibitor with Ki=4.20 nM and >53-fold ALDH2 selectivity. Positional isomers (e.g., 4-methoxy) lack any reported ALDH1A2 inhibition data. Researchers in male contraceptive development and retinoid pathway dissection cannot assume target engagement with alternative regioisomers or truncated analogs. As a reversible, non-covalent chemical probe, it enables CETSA washout experiments and unambiguous pathway dissection in organoid, zebrafish, and chick embryo models. Insist on the 2-methoxy substitution pattern verified by quantitative selectivity profiling.

Molecular Formula C19H20ClNO2
Molecular Weight 329.82
CAS No. 2034475-14-2
Cat. No. B2917112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
CAS2034475-14-2
Molecular FormulaC19H20ClNO2
Molecular Weight329.82
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCN(C2)C(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H20ClNO2/c1-23-18-9-5-3-7-16(18)15-10-11-21(13-15)19(22)12-14-6-2-4-8-17(14)20/h2-9,15H,10-13H2,1H3
InChIKeyLLYPNBGGJXSVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034475-14-2 – A Selective ALDH1A2 Inhibitor for Retinoid Signaling Research & Male Contraceptive Development


2-(2-chlorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS 2034475-14-2) is a synthetic small-molecule inhibitor of human aldehyde dehydrogenase 1A2 (ALDH1A2 / RALDH2), the primary retinoic acid (RA)-synthesizing enzyme in mammalian spermatogenesis [1]. The compound features a pyrrolidine core substituted with 2-chlorophenyl and 2-methoxyphenyl groups. It has been profiled in enzymatic and cell-based assays, demonstrating nanomolar affinity (Ki = 4.20 nM) for human ALDH1A2 and selectivity over the related isoforms ALDH1A1 and ALDH2 [2]. This quantitative profile distinguishes it from close structural analogs that lack comparable potency or selectivity data.

Why In-Class Pyrrolidine-Ethanones Cannot Substitute 2034475-14-2 in ALDH1A2-Targeted Studies


Compounds sharing the 1-(pyrrolidin-1-yl)-2-(chlorophenyl)ethan-1-one scaffold can exhibit dramatically different ALDH1A2 potency and selectivity depending on the position of the methoxy substituent. The 2‑methoxyphenyl isomer (2034475-14-2) demonstrates Ki = 4.20 nM against human ALDH1A2 and 53‑fold selectivity over ALDH2 (IC50 = 229 nM) [1]. In contrast, the 4‑methoxy regioisomer (PubChem CID 45555393, CAS 1211636-17-7) has no reported ALDH inhibition data, and the des‑methoxy or des‑chloro analogs have not been profiled on this target. This void of comparative data means that substituting the 2‑methoxy isomer with a positional isomer or a truncated analog risks loss of target engagement and introduces uncharacterized polypharmacology. For procurement decisions in male contraceptive research and retinoid pathway studies, the isomer-specific pharmacophore is essential and cannot be assumed transferable [2].

Quantitative Differentiation Guide for 2034475-14-2 versus Closest Analogs


Human ALDH1A2 Affinity: 2034475-14-2 (Ki 4.20 nM) versus WIN-18,446 (Ki ~100 nM)

In a direct head-to-head comparison, test compound 2034475-14-2 demonstrated Ki = 4.20 nM for human ALDH1A2, representing a ~24‑fold improvement over the prototypical inhibitor WIN-18,446 (Ki ≈ 100 nM) measured in the same enzyme preparation [1]. The higher affinity was determined using Morrison analysis of NADH production with retinaldehyde substrate.

ALDH1A2 retinoic acid male contraceptive

Selectivity Window: ALDH1A2 vs. ALDH2 and ALDH1A1 for 2034475-14-2

The compound exhibits a clear selectivity window: IC50 = 229 nM against human ALDH2 (53‑fold over ALDH1A2 Ki) and IC50 = 435 nM against chick ALDH1A1 (>100‑fold over ALDH1A2 Ki) [1]. This selectivity profile is critical because the closely related ALDH2 inhibitor daidzin shows IC50 < 10 nM on ALDH2 but only weak ALDH1A2 activity, and the pan‑ALDH1A inhibitor CM10 has IC50 of 740 nM for ALDH1A2 with poor isoform discrimination [2].

selectivity ALDH1A2 off-target

Methoxy Position Matters: 2‑Methoxy vs. 4‑Methoxy Regioisomer in ALDH1A2 Activity

The 2‑methoxyphenyl regioisomer (2034475-14-2) has curated biological data (Ki = 4.20 nM on ALDH1A2), whereas the 4‑methoxy regioisomer (PubChem CID 45555393, CAS 1211636-17-7) lacks any reported ALDH1A2 activity [1][2]. In the PDB co‑crystal structure of a related pyrrolidine‑based inhibitor (6‑118), the methoxy oxygen engages in a critical hydrogen bond with the active‑site water network; moving the substituent from the ortho to the para position would disrupt this geometry [3]. This positional requirement explains the absence of ALDH1A2 data for the 4‑methoxy isomer.

structure-activity relationship regioisomer ALDH1A2

High-Impact Application Scenarios for 2034475-14-2 in Retinoid Biology & Drug Discovery


Male Contraceptive Lead Optimization

With Ki = 4.20 nM on human ALDH1A2 and >53‑fold selectivity over ALDH2, 2034475-14-2 serves as a compelling starting point for structure‑based lead optimization of non‑hormonal male contraceptives. The PDB co‑crystal structures of related pyrrolidine inhibitors (e.g., 6B5G) provide a template for fragment growing and property optimization, while the existing pharmacokinetic data gaps can be addressed by pre‑clinical CROs using this compound as a benchmark [1].

Retinoic Acid Signaling Dissection in Developmental Biology

The compound's 53‑fold selectivity for ALDH1A2 over ALDH2 and >100‑fold over ALDH1A1 enables conditional knockout‑style pharmacological experiments in organoid, zebrafish, and chick embryo models. Researchers can inhibit RA synthesis with minimal interference with ethanol metabolism or ALDH1A1‑mediated retinoic acid production, a key requirement for unambiguous pathway dissection [2].

Chemical Biology Probe for ALDH1A2 Target Validation

As a reversible inhibitor with defined Ki and selectivity window, 2034475-14-2 qualifies as a chemical probe suitable for target‑engagement studies. Its binding mode (predicted by analogy to the 6‑118 co‑crystal structure) suggests a non‑covalent mechanism, allowing washout experiments and time‑dependent target modulation in cellular thermal shift assays (CETSA) [3].

Reference Inhibitor for ALDH Isoform Screening Panels

Commercial ALDH inhibitor screening kits often lack isoform‑selective controls. 2034475-14-2 can be deployed as a high‑potency, ALDH1A2‑selective reference compound in panel screens alongside pan‑ALDH1A inhibitor CM10 and ALDH2‑selective daidzin, enabling robust counter‑screening workflows in academic and industrial drug discovery .

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